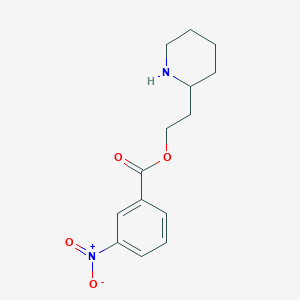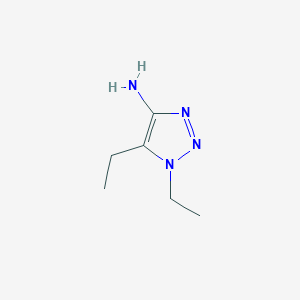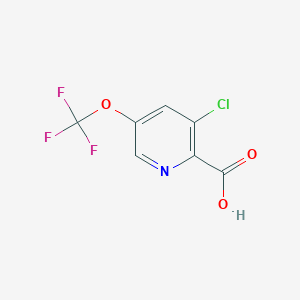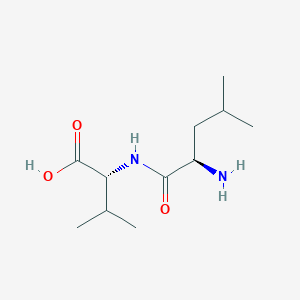
D-Leu-D-Val-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of D-Leu-D-Val-OH typically involves the coupling of D-leucine and D-valine. One common method is the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the final product. In solution-phase synthesis, protecting groups are used to prevent unwanted side reactions, and the final product is purified using techniques such as high-performance liquid chromatography (HPLC) .
Analyse Chemischer Reaktionen
Types of Reactions
D-Leu-D-Val-OH can undergo various chemical reactions, including:
Oxidation: The amino acid residues in this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the peptide.
Substitution: Substitution reactions can occur at the amino or carboxyl groups, leading to the formation of modified peptides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and anhydrides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or ketone derivatives, while reduction can yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
D-Leu-D-Val-OH has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of peptide synthesis and modification.
Biology: this compound is studied for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: The compound has potential therapeutic applications, including as a building block for peptide-based drugs.
Industry: This compound is used in the development of bioadhesive materials and hydrogels for biomedical applications
Wirkmechanismus
The mechanism of action of D-Leu-D-Val-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The D-amino acid residues in the peptide can confer resistance to enzymatic degradation, enhancing its stability and bioavailability. The compound can modulate various biological pathways, including those involved in cell signaling and immune responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
D-Leu-D-Ile-OH: Similar to D-Leu-D-Val-OH but contains isoleucine instead of valine.
D-Leu-D-Ala-OH: Contains alanine instead of valine.
D-Leu-D-Phe-OH: Contains phenylalanine instead of valine.
Uniqueness
This compound is unique due to its specific combination of D-leucine and D-valine, which imparts distinct physicochemical properties and biological activities. The presence of D-amino acids enhances its stability and resistance to proteolytic enzymes, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
76248-09-4 |
|---|---|
Molekularformel |
C11H22N2O3 |
Molekulargewicht |
230.30 g/mol |
IUPAC-Name |
(2R)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C11H22N2O3/c1-6(2)5-8(12)10(14)13-9(7(3)4)11(15)16/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16)/t8-,9-/m1/s1 |
InChI-Schlüssel |
MDSUKZSLOATHMH-RKDXNWHRSA-N |
Isomerische SMILES |
CC(C)C[C@H](C(=O)N[C@H](C(C)C)C(=O)O)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(Furan-2-ylmethyl)-4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide](/img/structure/B13157436.png)
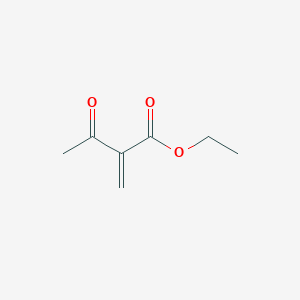
![2-[4-(2-Methylpiperidin-1-yl)piperidin-1-yl]ethan-1-amine](/img/structure/B13157461.png)
![1-Cyclopropyl-2-[(prop-2-yn-1-yl)amino]ethan-1-one](/img/structure/B13157477.png)


![1-[1-(Aminomethyl)cyclobutyl]butan-2-one](/img/structure/B13157487.png)
